molecular formula C11H13NOS B14712517 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol CAS No. 21977-89-9

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol

Cat. No.: B14712517
CAS No.: 21977-89-9
M. Wt: 207.29 g/mol
InChI Key: GHTSMULUQYKHOI-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is a heterocyclic compound that contains a thiazine ring Thiazine rings are known for their diverse biological activities and are found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with a thioamide in the presence of a base, such as potassium hydroxide, in an ethanol solvent. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazine ring to a dihydrothiazine or tetrahydrothiazine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazine and tetrahydrothiazine derivatives.

    Substitution: Various substituted thiazine derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its diverse biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A related heterocyclic compound with a similar ring structure but different substituents.

    Benzothiazole: Contains a fused benzene and thiazole ring, exhibiting different chemical properties.

    Thiazolidine: A saturated analog of thiazine with different reactivity.

Uniqueness

4-Methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol is unique due to its specific substituents and the presence of a hydroxyl group on the thiazine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other thiazine derivatives.

Properties

CAS No.

21977-89-9

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

4-methyl-2-phenyl-5,6-dihydro-1,3-thiazin-4-ol

InChI

InChI=1S/C11H13NOS/c1-11(13)7-8-14-10(12-11)9-5-3-2-4-6-9/h2-6,13H,7-8H2,1H3

InChI Key

GHTSMULUQYKHOI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCSC(=N1)C2=CC=CC=C2)O

Origin of Product

United States

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